molecular formula C14H11Br2NO3 B2675556 2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide CAS No. 307525-90-2

2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide

Cat. No. B2675556
CAS RN: 307525-90-2
M. Wt: 401.054
InChI Key: YLKZPXISJIEBOP-UHFFFAOYSA-N
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Description

2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide, also known as DHBA, is a chemical compound that has been extensively studied for its potential use in various scientific applications. DHBA is a white to off-white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.

Scientific Research Applications

Chemoselective Acetylation and Synthesis

Research on chemoselective acetylation processes, such as the work by Magadum and Yadav (2018), outlines the importance of specific acetamide derivatives in the synthesis of antimalarial drugs. Their study on the monoacetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide highlights the role of these compounds in drug synthesis, suggesting potential synthetic pathways that could involve 2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide in similar applications (Magadum & Yadav, 2018).

Anticancer and Analgesic Activities

The study by Rani et al. (2014) explored the development of new chemical entities, including 2-(substituted phenoxy) acetamide derivatives, as potential anticancer, anti-inflammatory, and analgesic agents. This suggests that similar compounds like 2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide could be investigated for their biological activities, potentially leading to new therapeutic agents (Rani et al., 2014).

Photocatalytic Degradation Studies

Environmental applications, such as the photocatalytic degradation of pharmaceuticals, are another area of interest. Jallouli et al. (2017) investigated the degradation of acetaminophen, showing the potential of photocatalytic processes in environmental remediation. This implies that compounds like 2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide could be subjects of similar studies to understand their environmental fate and degradation pathways (Jallouli et al., 2017).

Advanced Drug Metabolism and Toxicity Studies

Research into the metabolism and potential toxicity of related compounds, as seen in studies on acetaminophen metabolism (Mrochek et al., 1974), provides a foundation for investigating how 2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide might be metabolized in biological systems and its potential toxicological impacts (Mrochek et al., 1974).

properties

IUPAC Name

2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Br2NO3/c15-9-4-5-13(12(16)6-9)20-8-14(19)17-10-2-1-3-11(18)7-10/h1-7,18H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKZPXISJIEBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)COC2=C(C=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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